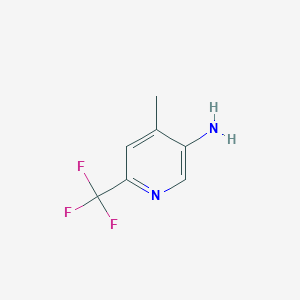

4-Methyl-6-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJGKHHMJXKHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677792 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-54-8 | |

| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Multi-Step Synthesis via Pyridine Derivative Functionalization

This approach involves constructing the pyridine core with the desired substituents through sequential reactions, including halogenation, nucleophilic substitution, and amination.

Preparation of 3-bromo- or 3-chloro-pyridine intermediates:

Starting from commercially available pyridine derivatives, selective halogenation at the 3-position is achieved using N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions to ensure regioselectivity.Introduction of the methyl group at the 4-position:

Methylation is performed via electrophilic substitution or via directed lithiation followed by methylation, often using methyl iodide or methyl triflate.Introduction of the trifluoromethyl group at the 6-position:

This step is typically achieved through nucleophilic trifluoromethylation, utilizing reagents such as Togni’s reagent or trifluoromethylating agents like Ruppert-Prakash reagent (TMS-CF3). Alternatively, CF3 sources like trifluoromethyl iodide can be employed under radical or nucleophilic conditions.Amination at the 3-position:

The amino group is introduced via nucleophilic substitution of halogenated intermediates with ammonia or primary amines under high temperature or pressure conditions, or through catalytic hydrogenation of nitro precursors if applicable.

Representative Reaction Scheme:

Pyridine derivative → Halogenation at C-3 → Methylation at C-4 → Trifluoromethylation at C-6 → Nucleophilic amination at C-3

- The trifluoromethylation of pyridines can be achieved efficiently using reagents like Togni’s reagent, which provides high regioselectivity and yields.

- Methylation at the 4-position often employs directed lithiation, followed by methylation, to ensure positional specificity.

Suzuki Coupling Strategy for Aromatic Substituents

This approach involves the formation of the pyridine ring with the desired substituents via cross-coupling reactions, particularly Suzuki coupling, starting from halogenated pyridine precursors.

Synthesis of halogenated pyridine intermediates:

Similar to the previous method, halogenation at the 3-position is performed.Coupling with boronic acids or esters:

Using palladium catalysis, the halogenated pyridine reacts with methyl- or trifluoromethyl-substituted boronic acids to install the methyl and trifluoromethyl groups at the appropriate positions.Amination:

Final amino substitution at the 3-position can be achieved via nucleophilic substitution or reductive amination, depending on the intermediate functionalities.

- Suzuki coupling offers high regioselectivity and functional group tolerance, making it suitable for complex pyridine derivatives.

- The trifluoromethylated boronic acids are commercially available or can be synthesized via nucleophilic trifluoromethylation of aryl boronic acids.

Literature Data and Data Tables

| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct Functionalization | Pyridine derivatives with halogens | Togni’s reagent, methyl iodide, ammonia | Elevated temperatures (80–120°C), inert atmosphere | 45–70 | Regioselective trifluoromethylation, methylation, and amination |

| Suzuki Coupling | Halogenated pyridines + boronic acids | Pd catalyst, base (K2CO3, NaOH) | Toluene/water, 80–110°C | 50–75 | High regioselectivity, suitable for complex substitutions |

| Nucleophilic Substitution | Halogenated pyridines | NH3 or primary amines | 20–100°C, pressure varies | 40–65 | Efficient for amino group installation |

Notes on Optimization and Purification

Reaction Optimization:

Reaction temperature, solvent choice, and reagent equivalents significantly influence yield and regioselectivity. Use of microwave-assisted synthesis can accelerate reactions.Purification Techniques:

Typical purification involves silica gel chromatography, recrystallization, or preparative HPLC, depending on the purity requirements.Safety and Handling:

Reactions involving trifluoromethylating agents and palladium catalysts require appropriate safety measures due to toxicity and environmental concerns.

Summary of Research Findings

Versatility of Synthetic Routes:

The compound can be synthesized via multiple routes, including direct functionalization of pyridine rings and cross-coupling strategies, offering flexibility based on available starting materials and desired yields.Regioselectivity Control:

Directed lithiation and the use of regioselective reagents like Togni’s reagent are critical to achieving high selectivity for substitution at specific positions on the pyridine ring.Application of Modern Catalysis: Palladium-catalyzed Suzuki coupling remains a cornerstone for constructing complex pyridine derivatives with high regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the amine group to an alkylamine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Ammonia, amines, trifluoromethyl iodide (CF₃I), methyl iodide (CH₃I)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkylamines .

Scientific Research Applications

Chemistry

4-Methyl-6-(trifluoromethyl)pyridin-3-amine serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in synthesizing fluorinated compounds, which often exhibit enhanced biological activity and stability.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Fluorination | Enhances biological activity and stability of compounds. |

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. It may act as a ligand for specific receptors or enzymes, influencing various biological pathways.

Case Study:

A study explored its interaction with certain enzyme targets, showing potential inhibitory effects that could lead to therapeutic applications in treating diseases related to those targets.

Medicine

The compound has been explored for its therapeutic properties , particularly in drug development. Its structural features make it a candidate for developing pharmaceuticals targeting central nervous system disorders and other conditions.

| Therapeutic Area | Potential Applications |

|---|---|

| CNS Disorders | Lead compound for new drug development. |

| Antimicrobial | Investigated for antibacterial properties. |

Case Study:

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings due to its unique electronic properties.

| Material Type | Application |

|---|---|

| Polymers | Used in creating high-performance materials. |

| Coatings | Enhances durability and chemical resistance. |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Methyl vs. Chloro

4-Chloro-6-(trifluoromethyl)pyridin-3-amine

- CAS : 1196153-86-2

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

- Purity : >95%

- Key Differences: Replaces the methyl group with chlorine at position 4. Chlorine’s electronegativity and role as a leaving group enhance reactivity in nucleophilic substitution reactions. Higher molecular weight (196.56 vs. 176.14) due to chlorine’s atomic mass.

2-Chloro-6-(trifluoromethyl)pyridin-3-amine

- MDL Number : MFCD01862661

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

- Key Differences :

Ring System Variation: Pyridine vs. Pyridazine

6-(4-Methoxyphenyl)pyridazin-3-amine

- MDL Number : MFCD06801353

- Molecular Formula : C₁₁H₁₁N₃O

- Molecular Weight : 201.23 g/mol

- Key Differences :

Functional Group Impact: Trifluoromethyl vs. Other Substituents

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

- CAS : 832739-88-5

- Molecular Formula : C₁₀H₉F₃N₄

- Molecular Weight : 242.21 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | 944317-54-8 | C₇H₇F₃N₂ | 176.14 | 97% | 4-CH₃, 6-CF₃ |

| 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | 1196153-86-2 | C₆H₄ClF₃N₂ | 196.56 | >95% | 4-Cl, 6-CF₃ |

| 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | - | C₆H₄ClF₃N₂ | 196.56 | N/A | 2-Cl, 6-CF₃ |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | - | C₁₁H₁₁N₃O | 201.23 | N/A | 6-(4-OCH₃Ph), pyridazine ring |

| 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 832739-88-5 | C₁₀H₉F₃N₄ | 242.21 | 95% | Fused pyrazolo-pyridine, 4-CH₃, 6-CF₃ |

Biological Activity

4-Methyl-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative notable for its structural features, including a methyl and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Its chemical formula is C₇H₈F₃N, with a molecular weight of approximately 179.14 g/mol.

Chemical Structure and Properties

The unique structure of this compound influences its chemical reactivity and biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making compounds with this substituent suitable for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Agrochemical Applications : This compound is primarily studied for its efficacy in protecting crops from pests. Its derivatives have demonstrated effectiveness in agricultural settings, contributing to pest management strategies .

-

Pharmacological Properties : The compound has been investigated for its potential pharmacological effects, including:

- Antichlamydial Activity : Studies have shown that the presence of the trifluoromethyl group is crucial for the antichlamydial activity of related compounds. In particular, derivatives containing this substituent exhibited superior activity compared to those without it .

- Antimicrobial Activity : The compound's interaction with various biological targets suggests potential antimicrobial properties. Research highlights the importance of electron-withdrawing groups like trifluoromethyl in enhancing biological activity against pathogens .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors within biological systems. These interactions can lead to various biochemical responses that underpin its pharmacological properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Study Insights

- Antichlamydial Activity : In a study evaluating various derivatives, those containing the trifluoromethyl group showed enhanced potency against Chlamydia, outperforming other tested compounds lacking this feature .

- Agrochemical Efficacy : Field trials indicated that formulations containing this compound effectively reduced pest populations, supporting its role as a viable agrochemical agent .

Q & A

Q. What are the common synthetic routes for 4-Methyl-6-(trifluoromethyl)pyridin-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:

Trifluoromethylation : Introduce the trifluoromethyl group via CuCF3-mediated coupling reactions under anhydrous conditions (e.g., DMF, 80°C) .

Amination : Install the amine group at the 3-position using Pd/C-catalyzed hydrogenation of a nitro precursor in methanol, achieving yields >90% .

Optimization includes adjusting catalyst loading (e.g., 5–10% Pd/C), solvent polarity, and reaction time. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~8.0 ppm for pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 207.08).

- Elemental Analysis : Confirms empirical formula (e.g., C₇H₇F₃N₂).

- HPLC : Purity assessment (≥95% for biological assays) .

Q. What are the key chemical reactivities of this compound?

- Methodological Answer :

- Amine Functionalization : Reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides (e.g., in CH₂Cl₂ with Et₃N) .

- Electrophilic Substitution : The trifluoromethyl group stabilizes electron-deficient pyridine rings, enabling regioselective halogenation (e.g., Br₂ in AcOH) .

- Cross-Coupling : Suzuki-Miyaura coupling at the 4-methyl position using Pd(PPh₃)₄ and aryl boronic acids .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature) .

- Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing CF₃ with Cl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., p38 MAP kinase) .

- 3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent effects with antileukemic activity .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Q. How can synthetic yields be improved in multi-step routes, particularly for scaling to gram quantities?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for nitro group reduction efficiency .

- Solvent Optimization : Replace methanol with THF for better solubility of intermediates .

- Flow Chemistry : Implement continuous hydrogenation reactors to reduce batch variability .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Solvent Compatibility : Test solubility in DMSO, PBS, and cell culture media to avoid precipitation .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax shifts >5 nm indicate instability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.